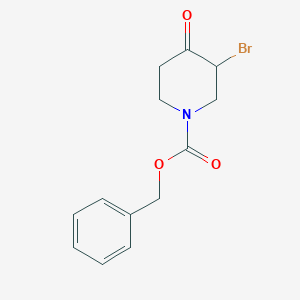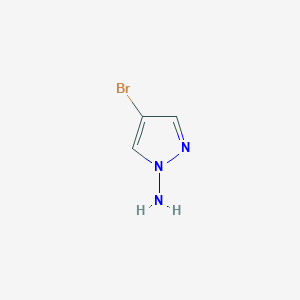![molecular formula C8H9ClN2O B187848 N-[(6-chloropyridin-3-yl)methyl]acetamide CAS No. 175424-74-5](/img/structure/B187848.png)
N-[(6-chloropyridin-3-yl)methyl]acetamide
Overview
Description
N-[(6-chloropyridin-3-yl)methyl]acetamide is an organic compound with the molecular formula C8H9ClN2O. It is a derivative of acetamide and contains a chloropyridinyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Mechanism of Action
Target of Action
N-[(6-chloropyridin-3-yl)methyl]acetamide is a metabolite of Acetamiprid , a widely used neonicotinoid insecticide . The primary target of this compound is the nicotinic acetylcholine receptor (nAChR), which plays a crucial role in the transmission of nerve impulses in the nervous system .
Mode of Action
As an agonist of the nAChR, this compound binds to these receptors, mimicking the action of acetylcholine, a neurotransmitter . This binding leads to the opening of ion channels within the nAChR, causing an influx of ions and leading to depolarization. This depolarization can result in the generation of action potentials, leading to overstimulation and eventual exhaustion of the nervous system in insects .
Biochemical Pathways
Given its role as a nachr agonist, it is likely to affect pathways involving cholinergic neurotransmission . Overstimulation of these pathways can lead to a variety of downstream effects, including uncontrolled nerve firing, paralysis, and ultimately death in insects .
Pharmacokinetics
Based on its chemical properties, it is expected to have good solubility in organic solvents such as dmso and methanol . Its boiling point is predicted to be 236.9±25.0 °C, and it has a predicted density of 1.149±0.06 g/cm3 . These properties may influence its absorption, distribution, metabolism, and excretion (ADME) in biological systems.
Result of Action
The primary result of the action of this compound is the overstimulation of the nervous system in insects, leading to paralysis and death . This is due to its agonistic action on nAChRs, leading to uncontrolled nerve firing .
Biochemical Analysis
Biochemical Properties
N-[(6-chloropyridin-3-yl)methyl]acetamide interacts with various enzymes and proteins in biochemical reactions. It is designed to target nicotinic acetylcholine receptors in insects . Its extensive use has led to adverse effects in non-target organisms, including mammals .
Cellular Effects
This compound has been observed to alter hematological, biochemical, and structural profiles, leading to neurological, hepatorenal, immunological, genotoxic, and reproductive effects . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is designed to target nicotinic acetylcholine receptors in insects, but its extensive use has led to adverse effects in non-target organisms .
Temporal Effects in Laboratory Settings
Over time, this compound has been observed to alter hematological, biochemical, and structural profiles . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways . It interacts with enzymes or cofactors, and can also affect metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues . This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(6-chloropyridin-3-yl)methyl]acetamide typically involves the reaction of 6-chloropyridine-3-carboxaldehyde with acetamide in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The process includes the precise control of reaction parameters such as temperature, pressure, and reaction time to achieve consistent product quality. The final product is purified using techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(6-chloropyridin-3-yl)methyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The chloropyridinyl group can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of this compound oxides.
Reduction: Formation of N-[(6-chloropyridin-3-yl)methyl]amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[(6-chloropyridin-3-yl)methyl]acetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
- N-[(6-chloropyridin-3-yl)methyl]methylamine
- N-[(6-chloropyridin-3-yl)methyl]ethanamide
- **N-[(6-chloropyridin-3-yl)methyl]pyridin-2-ylidene]-2,2,2-trifluoroacetamide
Uniqueness
N-[(6-chloropyridin-3-yl)methyl]acetamide is unique due to its specific structural features, such as the presence of both chloropyridinyl and acetamide groups. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
N-[(6-chloropyridin-3-yl)methyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O/c1-6(12)10-4-7-2-3-8(9)11-5-7/h2-3,5H,4H2,1H3,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKLYKZAYVXYVQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC1=CN=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20451671 | |
| Record name | N-[(6-chloropyridin-3-yl)methyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20451671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175424-74-5 | |
| Record name | N-[(6-chloropyridin-3-yl)methyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20451671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[1-(3-Methylphenyl)pyrazol-4-yl]methanamine](/img/structure/B187770.png)








![4-[6-(2-chlorophenoxy)hexyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B187787.png)
![N-[2-methyl-1-(2-methylanilino)-1-oxobutan-2-yl]-3-(4-oxo-2-phenyl-1,3-thiazolidin-3-yl)benzamide](/img/structure/B187788.png)
![6-(4-methoxyphenyl)-14-methyl-2-thia-4,5,7,8,18-pentazatetracyclo[8.8.0.03,7.012,17]octadeca-1(10),3,5,8,11,13,15,17-octaene](/img/structure/B187790.png)
